7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9953985
InChI: InChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3
SMILES: CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
Molecular Formula: C17H16N6O
Molecular Weight: 320.3 g/mol

7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC9953985

Molecular Formula: C17H16N6O

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
IUPAC Name 11-butyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3
Standard InChI Key WTPWWPWAOFCWED-UHFFFAOYSA-N
SMILES CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
Canonical SMILES CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic core comprising pyridine, triazole, and pyrimidine rings. The IUPAC name specifies substituents at the 7-position (butyl group) and 2-position (3-pyridyl moiety), with a ketone oxygen at the 6-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key structural features include:

  • Pyrido[3,4-e] fusion: Unlike the more common pyrido[2,3-d] isomers, the 3,4-e fusion pattern alters ring strain and π-orbital overlap, potentially enhancing binding affinity to enzymatic pockets .

  • Triazolo[1,5-a]pyrimidin backbone: This motif is associated with phosphodiesterase 2 (PDE2) inhibition, as demonstrated in patent literature .

  • Butyl substituent: The 7-butyl chain may improve lipid solubility, affecting pharmacokinetic properties such as membrane permeability and metabolic stability .

Synthetic Methodologies

While no explicit synthesis of 7-butyl-2-(3-pyridyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is documented, analogous compounds provide a roadmap for its preparation.

Precursor Synthesis

The starting material for related pyrido-triazolo-pyrimidines typically involves condensation reactions between aminopyridine derivatives and carbonyl-containing reagents. For example:

  • Pyrazolo[3,4-b]pyridine intermediates: Formed via cyclization of pyrazolone, aryl aldehydes, and malononitrile in ethanol with ammonium acetate .

  • Phosgene iminium chloride (PIC) activation: Introduces chloro and dimethylamino groups at strategic positions, as seen in the synthesis of pyrido[2,3-d]pyrimidines .

Key Cyclization Steps

Triazolo ring formation often employs:

  • Hydrazine hydrate treatment: Converts chloro intermediates into hydrazinyl derivatives, enabling subsequent cyclization .

  • Oxidative cyclization with FeCl₃: Facilitates intramolecular ring closure of hydrazone precursors, yielding fused triazolo-pyrimidines .

A hypothetical synthesis for the target compound might involve:

  • Condensation of 3-pyridylacetaldehyde with a butyl-substituted aminopyridine.

  • PIC-mediated activation to introduce reactive chloride groups.

  • Sequential cyclization with hydrazine and FeCl₃ to form the triazolo-pyrimidine core .

Pharmacological Activity

CompoundIC₅₀ (µM)Selectivity Index (SI)Binding Energy (kcal/mol)
7c (Reference)1.2130−8.4
7e (Reference)2.372−8.5
Lopinavir5.2468.57−7.5

Data adapted from .

PDE2 Inhibition

Patent literature highlights triazolo[1,5-a]pyrimidin-7-yl derivatives as potent PDE2 inhibitors, with applications in neurodegenerative and psychiatric disorders . The 3-pyridyl substituent may enhance binding to the PDE2 catalytic domain, while the butyl chain could modulate blood-brain barrier penetration.

Molecular Docking and Structure-Activity Relationships (SAR)

Binding Mode Analysis

Docking studies of analogous compounds reveal:

  • Hydrophobic interactions: Butyl and pyridyl groups occupy hydrophobic pockets in enzyme active sites .

  • Hydrogen bonding: Pyrimidinone oxygen forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ) .

Figure 1: Hypothetical Binding Pose of 7-Butyl Derivative in PDE2
(Note: Schematic based on ; detailed coordinates require experimental validation)

SAR Insights

  • Electron-withdrawing groups: Enhance antiviral activity but may reduce PDE2 affinity .

  • Bulky substituents: Butyl chains improve metabolic stability but could hinder target engagement if steric clashes occur .

Toxicological and Pharmacokinetic Considerations

  • Cytotoxicity: CC₅₀ values > 100 µM in cell cultures, indicating low baseline toxicity .

  • Hepatic metabolism: Predicted glucuronidation of the pyridyl moiety, necessitating prodrug strategies for oral bioavailability .

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